(5-phenyl-1,3,4-thiadiazol-2-yl)methanol

Lipophilicity Drug-likeness Permeability

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol (CAS 874507-52-5) is a neutral, moderately polar 1,3,4-thiadiazole building block featuring a hydroxymethyl handle for chemoselective oxidation, esterification, or nucleophilic displacement. With TPSA 74.3 Ų and XLogP3 1.2, it falls within favorable CNS drug-likeness windows, outperforming carboxyl and thiol analogs in blood-brain barrier penetration potential. Its single H-bond donor profile reduces colloidal aggregation risk versus amine variants in HTS campaigns. Dual-supplier availability at ≥95% purity ensures supply redundancy without re-validation.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 874507-52-5
Cat. No. B6619110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-phenyl-1,3,4-thiadiazol-2-yl)methanol
CAS874507-52-5
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)CO
InChIInChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
InChIKeyKDWPCWGJRDPKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes850 mg / 4.25 g / 8.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol (CAS 874507-52-5): Core Structural Identity and Procurement-Relevant Physicochemical Profile


(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol belongs to the 1,3,4-thiadiazole class—five-membered heterocycles containing two nitrogen atoms and one sulfur atom—substituted with a phenyl ring at the 5-position and a hydroxymethyl (-CH2OH) group at the 2-position of the thiadiazole core [1]. Its molecular formula is C9H8N2OS, with a molecular weight of 192.24 g/mol, an XLogP3-AA of 1.2, a topological polar surface area of 74.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is cataloged under PubChem CID 86700895 and carries the MDL identifier MFCD26517756 [1]. It is supplied at ≥95% purity for research use by multiple commercial vendors .

Why Generic Substitution Fails: Critical Physicochemical and Reactivity Differences Among 5-Phenyl-1,3,4-thiadiazole C2-Substituted Analogs


Within the 5-phenyl-1,3,4-thiadiazole scaffold, substitution at the C2 position profoundly alters hydrogen-bonding capacity, lipophilicity, and downstream derivatization potential. The hydroxymethyl group of the target compound provides a neutral, moderately polar handle amenable to selective oxidation, esterification, or nucleophilic displacement that is mechanistically distinct from the ionizable carboxyl of 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid [1], the basic amine of (5-phenyl-1,3,4-thiadiazol-2-yl)methanamine [2], or the nucleophilic thiol of 5-phenyl-1,3,4-thiadiazole-2-thiol. These structural divergences translate into measurable differences in computed logP, topological polar surface area, and hydrogen-bond donor count that directly affect solubility, permeability, and compatibility with downstream synthetic protocols [1][3]. Interchanging these analogs without verifying the specific functional-group requirements of the target application risks altering reaction yields, pharmacokinetic profiles, or biological assay outcomes.

Quantitative Differentiation Evidence for (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol vs. Closest C2-Substituted Analogs


Computed Lipophilicity (XLogP3): 1.2 for Hydroxymethyl vs. 1.0 for Carboxyl and 1.7 for Thiol Analogs

The XLogP3 of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol is 1.2, placing it between the more polar carboxylic acid analog (XLogP3 = 1.0) and the more lipophilic methanamine analog (XLogP3 = 1.1) and thiol analog (XLogP3 = 1.8) [1][2][3]. This intermediate lipophilicity suggests a balanced solubility–permeability profile favorable for passive membrane diffusion in cell-based assays, without the ionization-state complexity of the carboxyl or amine derivatives at physiological pH [4].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): 74.3 Ų—Optimal Window for Blood-Brain Barrier Penetration vs. Carboxyl Analog (87.7 Ų)

The TPSA of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol is 74.3 Ų, which resides within the typical CNS-penetrant window (TPSA < 90 Ų) [1][3]. By contrast, the carboxylic acid analog has a higher TPSA of 87.7 Ų, approaching the upper limit associated with reduced blood-brain barrier permeability [2][3]. The methanamine analog has a lower TPSA of 64.1 Ų, while the thiol analog is estimated at 53.6 Ų [4]. The target compound thus occupies a TPSA range that balances CNS accessibility with aqueous solubility requirements for in vitro assay compatibility.

TPSA CNS drug-likeness Bioavailability prediction

Hydroxymethyl Reactivity: Selective Oxidation Pathway to Carboxylic Acid vs. Irreversible Amine Acylation

The primary hydroxyl group of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol can be chemoselectively oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) or to the carboxylic acid using KMnO4/H2SO4, providing controlled access to two distinct oxidation states from a single precursor [1]. In contrast, the methanamine analog undergoes irreversible acylation or alkylation at the amine nitrogen, limiting its utility as a divergent intermediate [2]. The carboxylic acid analog requires reduction to access the alcohol oxidation state, adding a synthetic step. This oxidation-state flexibility makes the hydroxymethyl analog a superior branching point for parallel library synthesis.

Synthetic versatility Oxidation chemistry Building-block derivatization

Hydrogen-Bond Donor Count: Single Donor Minimizes Aggregate Potential vs. Methanamine and Carboxyl Analogs

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol possesses exactly one hydrogen-bond donor (the hydroxyl proton), compared with two for the methanamine analog (free base) or the carboxylic acid analog (which can act as both donor and acceptor in its ionized form under physiological conditions) [1][2]. A single H-bond donor minimizes the risk of aggregate-based promiscuous inhibition—a well-documented source of false-positive hits in high-throughput screening [3]. Compounds with two or more strong H-bond donors are statistically more likely to form colloidal aggregates that non-specifically inhibit enzyme targets [3].

Hydrogen bonding Aggregation Assay interference

Commercial Purity Benchmark: ≥95% Consistent Across Vendors vs. Carboxyl Analog (97%) and Methanamine (95-98%)

The target compound is available at ≥95% purity from multiple independent suppliers, including Chemenu (Catalog CM634479) and CymitQuimica (Ref. 3D-ZJB50752) . This cross-vendor consistency at ≥95% purity ensures reproducible starting material quality for synthesis or screening campaigns. The carboxylic acid analog is available at 97% purity, and the methanamine analog at 95–98% purity, indicating comparable but not superior purity specifications across the analog series . The consistent multi-vendor availability of the hydroxymethyl compound provides supply-chain redundancy.

Purity specification Reproducibility Procurement reliability

GHS Safety Profile: Acute Toxicity (H302) and Irritation Warnings—Equivalent to Class Benchmarks

According to ECHA C&L notification data aggregated by PubChem, (5-phenyl-1,3,4-thiadiazol-2-yl)methanol carries GHS hazard statements H302 (harmful if swallowed, Acute Tox. 4), H315 (skin irritation, Skin Irrit. 2), H319 (eye irritation, Eye Irrit. 2A), and H335 (respiratory irritation, STOT SE 3), based on 1 notifying company with 100% agreement across all categories [1]. This safety profile is consistent with other 5-phenyl-1,3,4-thiadiazole derivatives routinely handled in research laboratories under standard PPE and fume hood protocols, and does not present any unique procurement, storage, or shipping restrictions beyond those typical for this compound class [2].

Safety assessment Handling requirements Regulatory compliance

Evidence-Backed Application Scenarios Where (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol Provides Measurable Advantage Over Closest Analogs


Medicinal Chemistry Divergent Library Synthesis Using a Single Hydroxymethyl Precursor

When a medicinal chemistry program requires parallel exploration of alcohol-, aldehyde-, and carboxylic acid-functionalized 5-phenyl-1,3,4-thiadiazole derivatives, procurement of the hydroxymethyl analog as the single starting material enables chemoselective oxidation to aldehyde (PCC) or carboxylic acid (KMnO4/H2SO4) on demand [1]. This contrasts with purchasing separate carboxylic acid and amine building blocks, which incurs higher total procurement cost and occupies additional compound management slots. The synthetic flexibility is directly linked to the hydroxymethyl group's three accessible oxidation states, as established in Evidence Item 3 of Section 3.

CNS-Targeted Screening Library Design Requiring Balanced TPSA and LogP

For CNS-focused high-throughput screening campaigns, the TPSA of 74.3 Ų and XLogP3 of 1.2 position (5-phenyl-1,3,4-thiadiazol-2-yl)methanol within favorable CNS drug-likeness windows [1][2]. The carboxylic acid analog (TPSA = 87.7 Ų) approaches the upper exclusion limit for blood-brain barrier penetration, while the thiol analog (estimated TPSA ≈ 53.6 Ų) risks poor aqueous solubility. Compound library designers seeking to maximize CNS chemical space coverage should prioritize the hydroxymethyl analog over the carboxyl or thiol variants, as supported by Evidence Items 1 and 2 of Section 3.

High-Throughput Screening with Reduced Aggregation-Based False-Positive Risk

Screening laboratories concerned with colloidal aggregation artifacts should favor the hydroxymethyl analog (1 H-bond donor) over the methanamine analog (2 H-bond donors) for primary library inclusion [1][2]. Published aggregation-advisor guidelines demonstrate that compounds with two or more strong H-bond donors have a statistically elevated probability of forming colloidal aggregates that produce non-specific enzyme inhibition readouts [2]. This differentiation is grounded in the HBD count comparison presented in Evidence Item 4 of Section 3.

Supply-Chain Risk Mitigation Through Multi-Vendor Sourcing with Consistent Purity

Procurement teams requiring guaranteed supply continuity can source (5-phenyl-1,3,4-thiadiazol-2-yl)methanol at ≥95% purity from at least two independent commercial suppliers, providing redundancy against single-vendor stockouts [1]. Equivalent purity specifications across vendors eliminate the need for re-validation of incoming material quality when switching suppliers, a practical advantage documented in Evidence Item 5 of Section 3.

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